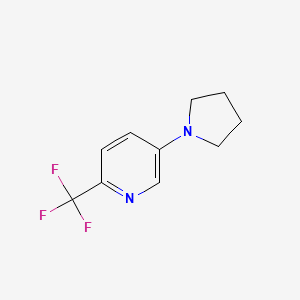

5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-pyrrolidin-1-yl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)9-4-3-8(7-14-9)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEBFDYJHTVPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview:

- Starting from trifluoromethyl-containing building blocks (e.g., ethyl 2,2,2-trifluoroacetate)

- Cyclocondensation with appropriate nitrogen sources (e.g., ammonia, primary amines)

- Subsequent functionalization to introduce the pyrrolidinyl group

Research Findings:

This method is advantageous due to its straightforwardness and high selectivity, with yields often exceeding 70%. It allows for the incorporation of the trifluoromethyl group at specific positions on the pyridine ring, which is crucial for biological activity.

Chlorination and Fluorination of Precursor Pyridines

Another well-established method involves chlorination of methylpyridines followed by vapor-phase fluorination to introduce the trifluoromethyl group selectively.

Stepwise Process:

- Chlorination of 2-, 3-, or 4-picolines to form chloromethyl derivatives

- Chloromethyl derivatives are chlorinated further to form trichloromethyl intermediates

- Vapor-phase fluorination of these intermediates in a fluidized-bed reactor yields trifluoromethylpyridines

Data Table: Synthesis of 2,3,5-Trifluoromethylpyridine Derivatives

| Substrate | Reaction Temperature (°C) | Product | Yield (Peak Area %) | Notes |

|---|---|---|---|---|

| 3-Picoline | 335 | 2,3,5-Trichloromethylpyridine | 86.4 | Chlorination step |

| 380 | 380 | 2,3,5-Trifluoromethylpyridine | 19.1 | Vapor-phase fluorination |

Advantages:

- High selectivity for trifluoromethyl substitution

- Suitable for large-scale industrial synthesis

Functionalization of 2,3-Dichloro-5-trifluoromethylpyridine

This approach involves starting from 2,3-dichloro-5-trifluoromethylpyridine, which can be selectively aminated or alkylated to introduce the pyrrolidinyl group.

Procedure:

- Nucleophilic substitution of the chlorine atom with pyrrolidine under basic conditions

- Use of solvents such as methanol or dichloromethane

- Reaction conditions typically involve reflux at 60-80°C for several hours

Example:

- Reacting 2,3-dichloro-5-trifluoromethylpyridine with pyrrolidine in the presence of a base like triethylamine yields the target compound

Research Data:

| Starting Material | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 2,3-Dichloro-5-trifluoromethylpyridine | Dichloromethane | 70 | 65 | Nucleophilic substitution |

Source: Synthesis reports on halogenated pyridines

Synthesis via Multi-step Route from 3-Chloro-2-cyano-5-trifluoromethylpyridine

Recent patents describe a multi-step process involving:

- Formation of 3-chloro-2-cyano-5-trifluoromethylpyridine

- Nucleophilic substitution with pyrrolidine to replace the cyano group or chlorine

Process:

- Dissolving the precursor in a suitable solvent (e.g., dichloromethane)

- Adding pyrrolidine and heating under reflux

- Purification via chromatography or recrystallization

Data:

| Precursor | Solvent | Reaction Time | Yield | Remarks |

|---|---|---|---|---|

| 3-Chloro-2-cyano-5-trifluoromethylpyridine | Dichloromethane | 4-6 hours | 60-70% | Nucleophilic substitution |

Source: Patent literature on pyridine derivatives

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Trifluoromethyl esters, ammonia | Cyclization with nitrogen source | High selectivity, versatile | Multi-step, requires purification |

| Chlorination + Fluorination | Picolines, chlorine, fluorinating agents | Chlorination, vapor-phase fluorination | Suitable for large scale | Requires specialized equipment |

| Halogen Substitution | Dichloropyridines, pyrrolidine | Nucleophilic substitution | Direct route, high yields | Limited to specific positions |

| Multi-step from Precursors | 3-Chloro-2-cyano-5-trifluoromethylpyridine | Nucleophilic substitution | Precise control over substitution | Multi-step process |

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions, particularly at the position ortho to the trifluoromethyl group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolidine and pyridine rings.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Structural Characteristics

The molecular formula of 5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is C10H11F3N2, with a molecular weight of 216.2 g/mol. The compound consists of a pyrrolidine ring connected to a pyridine ring, with a trifluoromethyl group that enhances its lipophilicity and potentially improves its pharmacokinetic properties.

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: This compound serves as a crucial building block in the synthesis of more complex molecules, facilitating the development of novel chemical entities with potential applications in pharmaceuticals and agrochemicals .

2. Biological Studies:

- Biological Interactions: The unique structure allows for the exploration of biological interactions and pathways, making it a candidate for studying enzyme inhibition and receptor modulation .

- Anti-Cancer Properties: In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting proliferation .

3. Industry Applications:

- Agrochemicals: The trifluoromethyl group contributes to the compound's effectiveness in developing agrochemical products, which are essential for crop protection and pest control . For instance, derivatives of trifluoromethylpyridine have been utilized in the synthesis of pesticides that outperform traditional compounds .

Comparative Studies

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structural Features | Similarity | Unique Attributes |

|---|---|---|---|

| 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | Contains a bromine atom instead of a pyrrolidine ring | 0.80 | Different biological activity due to halogen substitution |

| 3-Bromo-4-(trifluoromethyl)pyridine | Lacks a pyrrolidine ring but retains trifluoromethyl group | 0.73 | Distinct pharmacological properties |

| 2-Chloro-4-(trifluoromethyl)pyridine | Chlorine substitution instead of pyrrolidine | 0.79 | Different electronic effects due to chlorine presence |

This table illustrates how the combination of the pyrrolidine ring and trifluoromethyl group imparts distinct physicochemical properties that enhance interactions with biological targets compared to other derivatives.

Case Studies

1. Anti-Cancer Research:

In studies involving various cancer cell lines, this compound has shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle alteration. These findings suggest potential therapeutic applications in oncology .

2. Agrochemical Development:

The compound's derivatives are being explored for their efficacy in crop protection against pests and diseases. For example, research has indicated that certain trifluoromethylpyridine derivatives exhibit enhanced pest control properties compared to traditional insecticides due to their unique chemical structure .

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s activity and applications can be contextualized by comparing it to pyridine derivatives with similar substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives

Key Observations:

Substituent Position and Electronic Effects: The CF₃ group at position 2 in the target compound contrasts with analogs like Pyridalyl (CF₃ at position 5) . Positional differences alter electron density distribution, affecting binding to biological targets.

Pyrrolidine vs. Other Amine Substituents :

Pharmacological and Agrochemical Relevance

- CYP51 Inhibition: UDO and UDD, which share CF₃ and piperazinyl groups, exhibit anti-Trypanosoma cruzi activity by inhibiting CYP51 . The target compound’s pyrrolidine moiety may offer distinct binding kinetics compared to piperazine, warranting enzymatic assays.

- Insecticidal Activity : Pyridalyl’s efficacy as an insecticide underscores the role of CF₃ in enhancing pesticidal properties . The target compound’s pyrrolidine group could modulate toxicity profiles relative to Pyridalyl’s dichloropropenyl chain.

Biological Activity

5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

IUPAC Name : this compound

Molecular Formula : CHFN

The presence of the pyrrolidine moiety and the trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, enhancing its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Cytotoxicity : In vitro assays reveal that it may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Interaction with Enzymes : The trifluoromethyl group enhances the compound's affinity for certain enzymes, potentially inhibiting their activity.

- Induction of Apoptosis : Studies have shown that the compound can trigger programmed cell death in cancer cells through various biochemical pathways.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with essential metabolic processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropylmethyl group have been explored to enhance potency and selectivity. The following table summarizes some observed effects based on structural modifications:

| Modification | Observed Effect |

|---|---|

| Replacement of pyrrolidine with larger cyclic amines | Increased cytotoxicity in cancer cell lines |

| Variation in trifluoromethyl substitutions | Altered enzyme inhibition profiles |

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains, demonstrating significant activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents.

Cytotoxicity in Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis at concentrations below those toxic to normal cells, indicating a favorable therapeutic window.

Q & A

Q. Example Protocol :

Halogenate the pyridine precursor (e.g., using Hg(OAc)₂ and I₂ in acetic acid).

Protect reactive hydroxyl groups (e.g., MOM-Cl with Cs₂CO₃).

Perform Suzuki coupling with boronic acids (Pd(dppf)Cl₂, K₃PO₄, DMF, microwave irradiation).

Deprotect and reduce as needed .

How does the trifluoromethyl group influence the physicochemical and biological properties of pyridine derivatives?

Basic

The trifluoromethyl (-CF₃) group enhances:

Q. Biological Impact :

- In anticancer studies, -CF₃ derivatives exhibit enhanced binding to targets like kinases or CYP enzymes by forming hydrophobic interactions .

What strategies optimize the inhibitory activity of pyridine derivatives targeting enzymes like CYP1B1?

Advanced

Key strategies include:

- Substituent Positioning : Pyridine at the C2 position of steroidal frameworks shows 7.5× higher CYP1B1 inhibition (IC₅₀ = 0.011 µM) than C3/C4 analogs due to better π-stacking with Phe134 .

- Hydrogen Bonding : Hydroxyl groups at C17β (e.g., in estradiol derivatives) improve binding affinity via H-bonding with active-site residues .

- Steric Considerations : Bulky substituents (e.g., trifluoromethyl) may hinder off-target interactions, enhancing selectivity.

Table 1 : Inhibitory Activity of Estrane-Pyridine Derivatives

| Position | Derivative | IC₅₀ (µM) |

|---|---|---|

| C2 | 2-(Pyridin-3-yl) | 0.011 |

| C3 | 3-(Pyridin-4-yl) | 0.083 |

| C4 | 4-(Pyridin-3-yl) | 0.095 |

| Data from |

How can computational methods aid in designing pyridine-based inhibitors?

Q. Advanced

- Molecular Docking : Predict binding poses and affinity by simulating interactions between the pyridine scaffold and enzyme active sites (e.g., CYP1B1’s heme iron coordination) .

- DFT Calculations : Analyze charge distribution and frontier molecular orbitals to identify reactive sites for functionalization .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with biological activity to guide synthesis .

Q. Example Workflow :

Perform docking studies to prioritize substituent positions.

Validate with MD simulations to assess binding stability.

Synthesize top candidates and test in vitro .

How should researchers address contradictions in SAR data across studies?

Q. Advanced

- Systematic Variation : Synthesize analogs with incremental structural changes (e.g., -CF₃ vs. -CH₃) to isolate substituent effects .

- Assay Standardization : Use consistent enzyme inhibition protocols (e.g., EROD assay for CYP1B1) to minimize variability .

- Meta-Analysis : Compare data across studies while accounting for differences in experimental conditions (e.g., cell lines, solvent systems) .

Case Study :

Conflicting reports on pyridine substituent efficacy can be resolved by evaluating steric vs. electronic contributions through X-ray crystallography or mutagenesis studies .

What methodologies assess the metabolic stability of pyridine derivatives in preclinical studies?

Q. Advanced

- In Vitro Microsomal Assays : Incubate compounds with liver microsomes (human/rat) to measure half-life and metabolite formation .

- LC-MS/MS Analysis : Quantify parent compound degradation and identify metabolites via high-resolution mass spectrometry.

- Pharmacokinetic Profiling : Monitor plasma concentration-time curves in animal models to calculate AUC and clearance rates .

Example Finding :

Derivative 4a showed sustained plasma levels in rats (t₁/₂ = 8.2 hr), suggesting favorable metabolic stability .

How can coupling reactions be optimized for pyridine derivative synthesis?

Q. Advanced

- Catalyst Screening : Test Pd catalysts (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) to improve yields in Suzuki couplings .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance boronic acid reactivity.

- Microwave Assistance : Reduce reaction times (2–3 hr vs. 24 hr) while maintaining high yields (e.g., 85–90%) .

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 90 |

| Solvent | DMF | 85 |

| Temperature | 120°C (MW) | 88 |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.